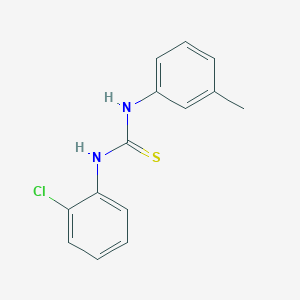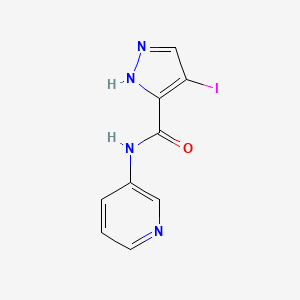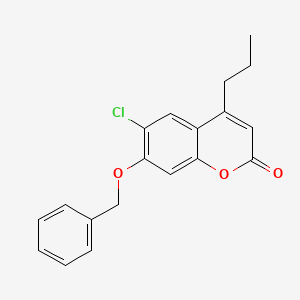
2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins involved in various biological pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide can have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the levels of antioxidants, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its broad range of biological activities. This compound has been found to exhibit various activities, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the research of 2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide. One potential area of research is the development of new therapeutic agents based on this compound. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.
Métodos De Síntesis
The synthesis of 2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide involves a multi-step process that includes the reaction of 2-ethylbutan-1-ol with thiosemicarbazide to form 2-ethyl-N-(1,3-thiazol-2-yl)butanamide. This intermediate compound is then reacted with isobutyl bromide to form 2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide.
Aplicaciones Científicas De Investigación
2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-5-9(6-2)11(16)13-12-15-14-10(17-12)7-8(3)4/h8-9H,5-7H2,1-4H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCUJAYPZOFMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)

![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)

![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)


![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)

